![molecular formula C13H22N2O3 B187175 2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid CAS No. 331947-27-4](/img/structure/B187175.png)
2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid
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Description
2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid (MPCA) is a cyclic organic compound that has been used in various scientific research applications. It is a versatile molecule that has been used in a variety of studies in both the medical and scientific fields. MPCA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers.
Scientific Research Applications
Organic Synthesis
- Synthesis of Piperazine Derivatives: A study by Veerman et al. (2003) details the synthesis of 2-substituted and 2,5-disubstituted piperazine-3,6-diones from alpha-amino acids. This method involves the selective reduction of a carbonyl group and subsequent trapping by a C2-side chain to produce 2,6-bridged piperazine-3-ones, highlighting the compound's utility in complex organic synthesis processes (Veerman et al., 2003).
Pharmacological Research
- Anticancer Activity: Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating them for anticancer activity. This study demonstrates the potential of these derivatives in the development of new anticancer agents (Kumar et al., 2013).
Molecular Biology and Biochemistry
- Peptide Derivatization for Mass Spectrometry: Qiao et al. (2011) utilized piperazine-based derivatives for the derivatization of carboxyl groups on peptides, significantly improving ionization efficiency in mass spectrometry analyses. This application is crucial for enhancing the sensitivity and accuracy of peptide identification in proteome studies (Qiao et al., 2011).
Materials Science
- Supramolecular Assemblies: Chen and Peng (2008) reported the formation of supramolecular networks using piperazine with various dicarboxylic and hydroxy-carboxylic acids. This research highlights the role of piperazine derivatives in the design and development of novel materials with potential applications in nanotechnology and materials science (Chen & Peng, 2008).
properties
IUPAC Name |
2-(4-methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h10-11H,2-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZDSAVFHPKHNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308489 |
Source
|
Record name | 2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid | |
CAS RN |
331947-27-4 |
Source
|
Record name | 2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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